2,4,6-Tripyridyl-s-triazine

Übersicht

Beschreibung

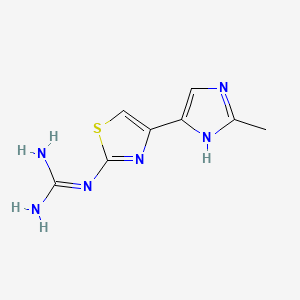

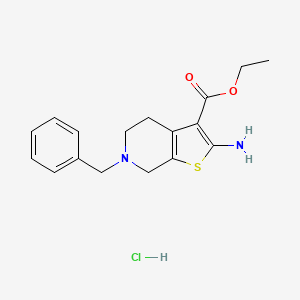

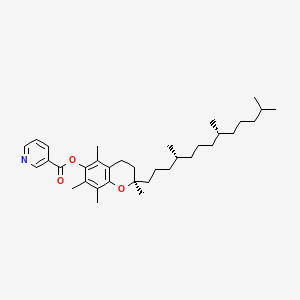

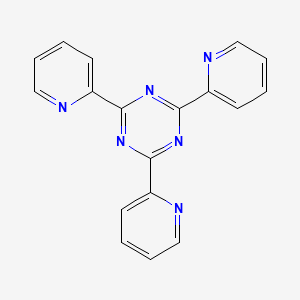

2,4,6-Tris(2-pyridyl)-1,3,5-Triazin ist eine heterocyclische organische Verbindung, die drei 2-Pyridylringe und einen 1,3,5-Triazinring enthält. Sie wurde erstmals 1959 von Case und Koft synthetisiert . Diese Verbindung ist bekannt für ihr erweitertes konjugiertes π-System und mehrere Koordinationsstellen, was sie zu einem wertvollen Liganden in der Koordinationschemie macht .

Wissenschaftliche Forschungsanwendungen

2,4,6-Tris(2-pyridyl)-1,3,5-Triazin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: Die Verbindung wird bei der Trennung und Extraktion von dreiwertigen Lanthanid- und Actinid-Ionen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2,4,6-Tris(2-pyridyl)-1,3,5-Triazin beinhaltet seine Fähigkeit, Komplexe mit Metallionen zu bilden. Beispielsweise wird die Verbindung in Gegenwart von Eisen(III)-chlorid oxidiert, um einen Komplex mit Eisen(II)-Ionen zu bilden, was zu einer Farbänderung führt, die spektrophotometrisch gemessen werden kann . Diese Eigenschaft macht es zu einem wertvollen Reagenz in der analytischen Chemie.

Wirkmechanismus

Target of Action

The primary target of TPTZ is iron (Fe) . It is widely used for the spectrophotometric determination of iron .

Mode of Action

TPTZ interacts with its target, iron, through a complex formation process. Under experimental conditions, ferric chloride (FeCl3) oxidizes the drug and itself gets converted to ferrous (Fe+2). This ferrous ion then forms a complex with TPTZ .

Biochemical Pathways

The interaction of TPTZ with iron leads to the formation of a colored complex. This complex has a maximum absorbance at 593 nm, producing a blue to violet color . This color change is used in spectrophotometric analysis to determine the presence and quantity of iron.

Pharmacokinetics

Its use in spectrophotometric analysis suggests that it readily forms complexes with iron under experimental conditions .

Result of Action

The result of TPTZ’s action is the formation of a colored complex with iron. This complex can be detected and quantified using spectrophotometric methods, providing a useful tool for the determination of iron in various samples .

Action Environment

The action of TPTZ is influenced by the experimental conditions, particularly the presence of ferric chloride and the temperature. The drug solution is typically heated with a solution of ferric chloride and TPTZ at 100 °C for a period of 15 minutes . The formation of the colored complex is also dependent on the pH of the sample .

Biochemische Analyse

Biochemical Properties

2,4,6-Tripyridyl-s-triazine plays a significant role in biochemical reactions, particularly in the determination of iron levels. It interacts with ferrous ions (Fe^2+) to form a stable complex, which is used in various assays to measure iron concentration. The compound also interacts with other metal ions such as manganese (Mn^2+), forming complexes with unique magnetic and biological properties . These interactions are crucial for applications in materials science and biochemistry.

Cellular Effects

This compound influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of essential metal ions like iron and manganese. The compound’s ability to form complexes with these ions can impact cellular functions, including oxidative stress responses and enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions. Under experimental conditions, ferric chloride (FeCl_3) oxidizes the compound, converting it to ferrous ions (Fe^2+), which then form a complex with this compound. This complex exhibits a characteristic color change, allowing for spectrophotometric analysis . The compound’s interaction with metal ions can also lead to enzyme inhibition or activation, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively measure metal ion concentrations without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical assays .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations within cells. The compound’s ability to form complexes with metal ions can influence metabolic flux and metabolite levels, impacting various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s solubility in methanol and other solvents also affects its distribution within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical assays and its interactions with metal ions within cells .

Vorbereitungsmethoden

2,4,6-Tris(2-pyridyl)-1,3,5-Triazin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Reaktion von 2-Cyanopyridin mit Natriumamid in flüssigem Ammoniak, gefolgt von der Cyclisierung mit Formamid . Industrielle Produktionsverfahren umfassen in der Regel ähnliche Synthesewege, werden jedoch für die Großproduktion optimiert.

Analyse Chemischer Reaktionen

2,4,6-Tris(2-pyridyl)-1,3,5-Triazin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Sie kann Komplexe mit Metallionen, wie z. B. Eisen, bilden, wobei sie als Ligand fungiert.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Eisen(III)-chlorid für die Oxidation und Natriumdithionit für die Reduktion . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind typischerweise Metallkomplexe oder substituierte Derivate der ursprünglichen Verbindung .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tris(2-pyridyl)-1,3,5-Triazin wird oft mit anderen Polypyridylliganden wie 2,2'-Bipyridin und 1,10-Phenanthrolin verglichen. Im Gegensatz zu diesen Verbindungen hat 2,4,6-Tris(2-pyridyl)-1,3,5-Triazin einen zusätzlichen Pyridylring und einen Triazinring, die ihm ein größeres π-System und mehr Koordinationsstellen verleihen . Dies macht es vielseitiger bei der Bildung von Komplexen mit verschiedenen Metallionen.

Ähnliche Verbindungen umfassen:

- 2,2'-Bipyridin

- 1,10-Phenanthrolin

- 2,2’:6’,2’'-Terpyridin

Eigenschaften

IUPAC Name |

2,4,6-tripyridin-2-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVWNDHKTPHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63451-30-9 (monoperchlorate) | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7063132 | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS] | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3682-35-7 | |

| Record name | 2,4,6-Tris(2′-pyridyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpyridyl-s-triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(2-pyridyl)-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIPYRIDYL-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57D9P2VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TPTZ?

A1: TPTZ has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TPTZ and its complexes?

A2: Common spectroscopic techniques include:

- Infrared (IR) spectroscopy: Identifies functional groups and coordination modes within the molecule and its complexes. [, , , , , , , , , , , , , , , , , , , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on electronic transitions within the molecule and its complexes, including metal-to-ligand and ligand-to-metal charge transfer transitions. [, , , , , , , , , , , , , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 31P): Used to determine the structure and dynamics of TPTZ complexes, particularly in solution. [, , , , , , , , , , , , , , , , , , , ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Useful for characterizing paramagnetic metal centers in TPTZ complexes, providing insights into their electronic structure and geometry. [, ]

- Mass spectrometry (ESMS and FAB): Determines the molecular weight and fragmentation patterns of TPTZ complexes. []

Q3: What are the common coordination modes of TPTZ with metal ions?

A3: TPTZ typically coordinates to metal ions in a tridentate fashion through its three nitrogen atoms. This can occur in a symmetrical or asymmetrical manner, forming a terpyridine-like or bipyridine-like coordination mode, respectively. [, , , , ] Additionally, TPTZ can act as a bridging ligand between two metal centers. [, , , , ]

Q4: How does the presence of TPTZ influence the stability of its metal complexes?

A4: TPTZ, due to its strong chelating ability, generally enhances the stability of its metal complexes. This is particularly important in biological systems where stable complexes are crucial for activity. [, , ]

Q5: Are there any reported cases of TPTZ undergoing hydrolysis in the presence of metal ions?

A5: Yes, copper(II) and rhodium(III) ions have been reported to promote the hydrolysis of TPTZ under specific conditions, leading to the formation of bis(2-pyridylcarbonyl)amide (bpca) and 2-picolinamide (pa). [, , , ]

Q6: What catalytic applications have been explored for TPTZ complexes?

A6: TPTZ complexes, particularly those containing ruthenium, have shown promise as electrocatalysts for the reduction of carbon dioxide (CO2) to carbon monoxide (CO). [, ]

Q7: How has computational chemistry been used to study TPTZ and its complexes?

A7: Computational studies, including density functional theory (DFT) calculations, have been employed to:

- Investigate the electronic structure and bonding properties of TPTZ complexes. [, , ]

- Elucidate the mechanism of reactions involving TPTZ complexes, such as CO2 reduction. []

- Rationalize the observed spectroscopic properties of TPTZ complexes. [, ]

- Explore the photochromic properties of TPTZ-based materials. []

Q8: How do modifications to the TPTZ structure impact its coordination chemistry and properties?

A8: While specific SAR studies are limited in the provided research, modifications to the TPTZ structure, such as introducing electron-donating or withdrawing substituents, could influence:

Q9: What analytical techniques are commonly employed for the quantification of TPTZ?

A9: While the provided research focuses on qualitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection could be suitable for TPTZ quantification.

Q10: How is TPTZ typically used in analytical chemistry?

A10: TPTZ is frequently utilized in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of iron. It forms a intensely colored complex with Fe(II), which can be quantified based on its absorbance. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.